

Technical Guide: Physicochemical Properties and Synthetic Pathway of 3-Bromo-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Bromo-4-pyridinecarboxaldehyde
Cat. No.:	B108003

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and a detailed synthetic protocol for **3-Bromo-4-pyridinecarboxaldehyde**, a key intermediate in the synthesis of various organic compounds. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Physicochemical Data of 3-Bromo-4-pyridinecarboxaldehyde

The melting point of a pure crystalline solid is a critical physical property for its identification and purity assessment. For **3-Bromo-4-pyridinecarboxaldehyde**, various sources report a range of melting points, which are summarized in the table below. This variation may be attributed to different experimental conditions or the purity of the sample.

Property	Value	Source(s)
Melting Point	60-62 °C	
Melting Point	79-83 °C	[1]
Melting Point (lit.)	81-82 °C	

Appearance: The compound is typically a yellow or light yellow crystalline solid. **Solubility:** It is soluble in most organic solvents, including ethanol, dimethylformamide, and dichloromethane.

Experimental Protocols

Synthesis of 3-Bromo-4-pyridinecarboxaldehyde

The synthesis of **3-Bromo-4-pyridinecarboxaldehyde** can be achieved through a two-step process starting from pyridine. The first step involves the bromination of pyridine to yield 3-bromopyridine, followed by a formylation reaction at the 4-position.

Step 1: Synthesis of 3-Bromopyridine

A common method for the synthesis of 3-bromopyridine involves the electrophilic substitution of pyridine with bromine in the presence of sulfuric acid.[\[2\]](#)

- **Materials:** Pyridine, Bromine, 80-95% Sulfuric Acid, 6N Sodium Hydroxide, Organic Solvent (e.g., ether or dichloromethane), Anhydrous Magnesium Sulfate.
- **Procedure:**
 - In a reaction vessel, pyridine is dissolved in 80-95% sulfuric acid.
 - The solution is heated to 130-140 °C.
 - Bromine is added dropwise to the heated solution over a period of 7-8 hours.
 - After the addition is complete, the reaction mixture is cooled in an ice water bath.
 - The pH of the cooled solution is adjusted to 8 with a 6N sodium hydroxide solution.
 - The product is extracted with an organic solvent.
 - The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3-bromopyridine.

Step 2: Synthesis of **3-Bromo-4-pyridinecarboxaldehyde** via Lithiation

The formylation of 3-bromopyridine at the 4-position can be effectively carried out via a lithiation reaction followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF).[3][4][5]

- Materials: 3-Bromopyridine, Anhydrous Toluene or Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, N,N-Dimethylformamide (DMF), Saturated aqueous Ammonium Chloride, Ethyl Acetate or Dichloromethane, Water, Brine, Anhydrous Sodium Sulfate.
- Procedure:
 - Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromopyridine in anhydrous toluene or THF in a dry reaction flask.
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution, maintaining the temperature at -78 °C. The formation of a precipitate may be observed.
 - Stir the reaction mixture at -78 °C for 1 hour to ensure the complete formation of the 4-lithio-3-bromopyridine intermediate.
 - In a separate flask, prepare a solution of N,N-dimethylformamide (DMF) in anhydrous THF.
 - Add the DMF solution dropwise to the reaction mixture at -78 °C.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
 - Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane.
 - Combine the organic layers and wash them with water and then with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **3-Bromo-4-pyridinecarboxaldehyde**.
- The crude product can be further purified by recrystallization or column chromatography.

Melting Point Determination

The melting point of the synthesized **3-Bromo-4-pyridinecarboxaldehyde** should be determined to assess its purity. A standard method using a capillary melting point apparatus is described below.

- Materials and Equipment: Dry, finely powdered sample of **3-Bromo-4-pyridinecarboxaldehyde**, Capillary tubes (sealed at one end), Melting point apparatus (e.g., Mel-Temp or similar).
- Procedure:
 - Ensure the sample of **3-Bromo-4-pyridinecarboxaldehyde** is completely dry and finely powdered.
 - Pack a small amount of the sample into a capillary tube by tapping the open end into the powder and then tapping the sealed end on a hard surface to compact the sample to a height of 2-3 mm.
 - Place the packed capillary tube into the heating block of the melting point apparatus.
 - Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
 - Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

- A pure compound will exhibit a sharp melting range of 1-2 °C. A broader melting range typically indicates the presence of impurities.

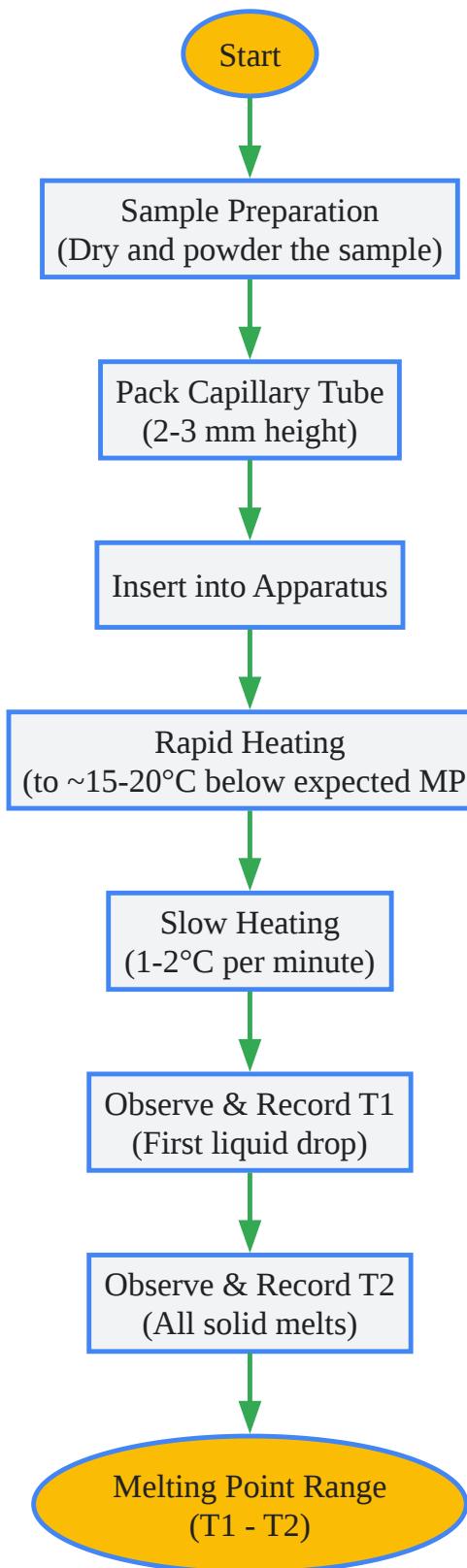
Visualizations

The following diagrams illustrate the logical flow of the experimental procedures described above.



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Caption: Synthetic workflow for **3-Bromo-4-pyridinecarboxaldehyde**.



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